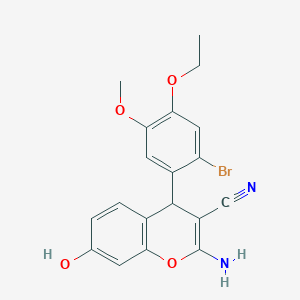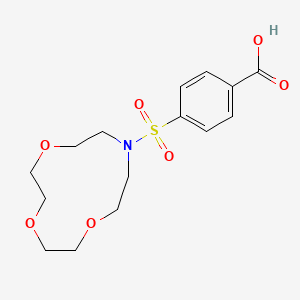
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-ethoxy-5-methoxybenzaldehyde and malononitrile.
Condensation Reaction: The aldehyde undergoes a condensation reaction with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromene core structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted chromenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, chromenes can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-bromo-4-ethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 2-amino-4-(2-bromo-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Uniqueness
The unique combination of substituents in 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile may confer distinct chemical and biological properties compared to its analogs. The presence of both ethoxy and methoxy groups, along with the bromo substituent, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H17BrN2O4 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O4/c1-3-25-17-8-14(20)12(7-16(17)24-2)18-11-5-4-10(23)6-15(11)26-19(22)13(18)9-21/h4-8,18,23H,3,22H2,1-2H3 |
InChI Key |
DBBDLFJAWJBIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588851.png)

![N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11588866.png)

![1-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11588879.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11588880.png)
![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588883.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588895.png)
![Acridin-9-yl-(5-ethyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11588907.png)
![(2E)-2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11588914.png)
![(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11588915.png)

